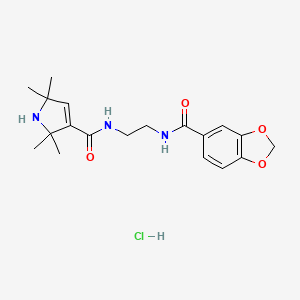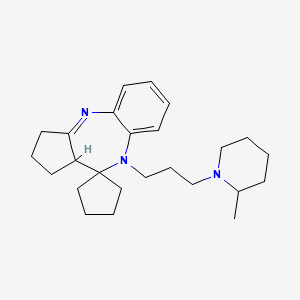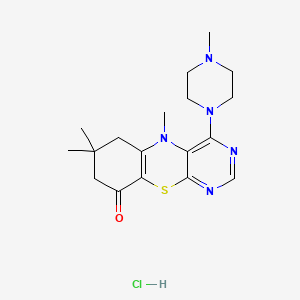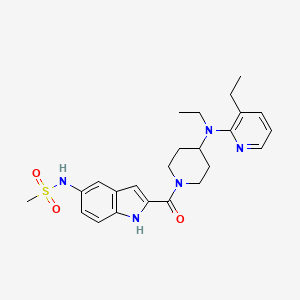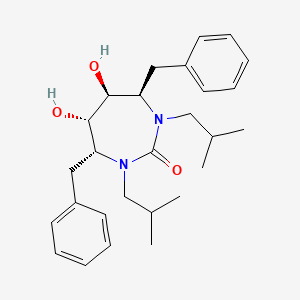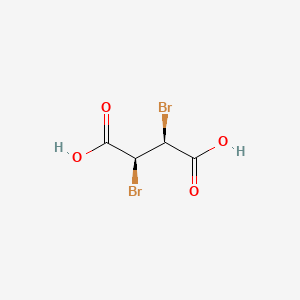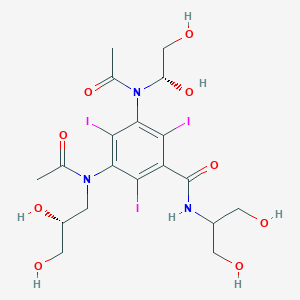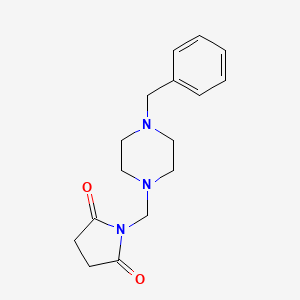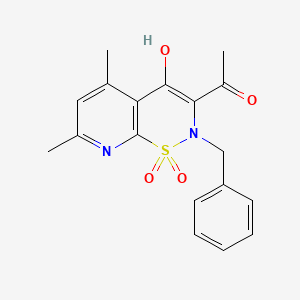
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide is a complex organic compound that belongs to the class of pyridothiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as alkylation, oxidation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, high-pressure reactors, and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. It can serve as a probe to investigate the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide can be compared with other pyridothiazine derivatives, such as:
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-ethanone
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-propanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the S,S-dioxide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
108586-70-5 |
|---|---|
Formule moléculaire |
C18H18N2O4S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-(2-benzyl-4-hydroxy-5,7-dimethyl-1,1-dioxopyrido[3,2-e]thiazin-3-yl)ethanone |
InChI |
InChI=1S/C18H18N2O4S/c1-11-9-12(2)19-18-15(11)17(22)16(13(3)21)20(25(18,23)24)10-14-7-5-4-6-8-14/h4-9,22H,10H2,1-3H3 |
Clé InChI |
SNEKMBDYLWEMIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(N(S2(=O)=O)CC3=CC=CC=C3)C(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


